2-Azaspiro[3.3]heptane hydrochloride
Description
2-Azaspiro[3.3]heptane hydrochloride (CAS: 1420271-08-4) is a bicyclic amine hydrochloride with the molecular formula C₆H₁₁N·HCl and a molecular weight of 133.62 g/mol . Its structure features a spirocyclic framework where a six-membered ring system shares a single atom (nitrogen) with two three-membered rings. This compact, rigid architecture enhances its utility as a building block in medicinal chemistry, particularly for modulating pharmacokinetic properties like solubility and metabolic stability .
The compound is synthesized via methods involving cyclization of appropriate precursors, as demonstrated in the preparation of gold(I)-dithiocarbamate complexes, where it serves as a ligand precursor . Analytical data, including HRMS-ESI and elemental analysis, confirm its purity and structural integrity . Key physicochemical properties include a melting point and solubility profile typical of hydrochlorides, though specific data (e.g., boiling point) remain unreported .
Properties
IUPAC Name |
2-azaspiro[3.3]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6(3-1)4-7-5-6;/h7H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGSZIVCFBCPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420271-08-4 | |
| Record name | 2-azaspiro[3.3]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-azaspiro[3.3]heptane hydrochloride with structurally related spirocyclic amines:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Differences |
|---|---|---|---|---|
| 2-Azaspiro[3.3]heptane hydrochloride | C₆H₁₁N·HCl | 133.62 | 1420271-08-4 | Parent compound; unsubstituted spiro core. |
| 6-Propyl-2-azaspiro[3.3]heptane | C₉H₁₇N | 139.24 | 1707364-80-4 | Propyl substituent at position 6; increased lipophilicity. |
| 6-Butyl-2-azaspiro[3.3]heptane | C₁₀H₁₉N | 153.27 | 1414885-15-6 | Butyl substituent enhances steric bulk; potential for altered receptor binding. |
| 2-Azaspiro[3.4]octane hydrochloride | C₇H₁₃N·HCl | 147.64 | Not reported | Expanded spiro ring (3.4 vs. 3.3); altered conformational flexibility. |
| 3-(4-Bromophenyl)-2-azaspiro[3.3]heptane HCl | C₁₂H₁₅BrClN | 296.62 | 2830344-68-6 | Aromatic bromophenyl group; potential for π-π interactions in drug design. |
| 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride | C₁₂H₁₆ClN | 209.72 | 2708292-75-3 | Phenyl substituent increases molecular weight and rigidity. |
| 1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane HCl | C₁₂H₁₅ClFN | 227.71 | 2044713-13-3 | Fluorine atom enhances electronegativity and metabolic stability. |
Commercial Availability and Pricing
- Cost : The parent compound is priced competitively (e.g., $2,702.57/g for 97% purity in specialized derivatives like 3-(4-bromophenyl)-) , reflecting synthetic complexity and demand in high-throughput screening.
- Suppliers : Major vendors include Enamine, TRC, and American Elements, with bulk quantities available for lead optimization .
Key Research Findings
- Medicinal Chemistry : Spirocyclic amines are prized for their ability to mimic peptide turn motifs, enabling selective targeting of G protein-coupled receptors (GPCRs) .
- Structural Insights : X-ray crystallography of gold(I) complexes reveals that the spiro core enforces a distorted tetrahedral geometry around the metal center, enhancing catalytic activity .
- SAR Studies : Substitution at position 6 (e.g., methyl, propyl) correlates with improved potency in kinase inhibition assays, though excessive bulk diminishes solubility .
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